molecular formula C17H20N4O4 B2541079 N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea CAS No. 1421583-86-9

N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea

カタログ番号: B2541079
CAS番号: 1421583-86-9
分子量: 344.371
InChIキー: DDPOPQPFKCIMNF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1,3-Benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a synthetic urea derivative featuring two distinct heterocyclic moieties: a 1,3-benzodioxole group and a 3-methyl-1,2,4-oxadiazole ring. The compound’s structure includes:

  • A 1,3-benzodioxol-5-yl group attached to the urea’s nitrogen atom.
  • A cyclohexyl ring substituted at the 1-position with the oxadiazole heterocycle.

特性

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c1-11-18-15(25-21-11)17(7-3-2-4-8-17)20-16(22)19-12-5-6-13-14(9-12)24-10-23-13/h5-6,9H,2-4,7-8,10H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPOPQPFKCIMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclohexanone Oxime Formation

Cyclohexanone reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours to yield cyclohexanone oxime (87–92% yield). This intermediate is critical for subsequent Beckmann rearrangement or cyclocondensation.

Oxadiazole Ring Construction

Cyclohexanone oxime undergoes cyclocondensation with acetyl chloride in dichloromethane under reflux (40°C, 12 hours) to form 3-methyl-1,2,4-oxadiazol-5-ylcyclohexane. The reaction mechanism proceeds via acyloxime intermediate formation, followed by intramolecular cyclization with elimination of HCl.

Optimization Data :

Parameter Optimal Range Yield Impact
Temperature 35–45°C ±8%
Solvent DCM > THF > Toluene DCM: +15%
Acyl Chloride Equiv 1.2–1.5 +22%

Synthesis of 1,3-Benzodioxol-5-yl Isocyanate

Piperonylamine Preparation

1,3-Benzodioxol-5-amine (piperonylamine) is synthesized through catalytic hydrogenation of 3,4-methylenedioxynitrobenzene using 10% Pd/C in methanol at 50 psi H₂. Yields exceed 90% with >99% purity after recrystallization.

Phosgenation to Isocyanate

Piperonylamine reacts with triphosgene (0.35 equiv) in dry toluene at 0°C, followed by gradual warming to 25°C. The reaction generates 1,3-benzodioxol-5-yl isocyanate, which is distilled under reduced pressure (bp 110–112°C at 15 mmHg).

Safety Note : Phosgene alternatives like diphosgene or carbonyldiimidazole reduce toxicity but increase cost by 30–40%.

Urea Bond Formation

Isocyanate-Amine Coupling

Fragment A (1,3-benzodioxol-5-yl isocyanate) reacts with Fragment B (1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylamine) in anhydrous THF at 0°C. The exothermic reaction completes within 2 hours, yielding the target urea after silica gel chromatography (hexane/ethyl acetate 3:1).

Yield Optimization :

  • Stoichiometry : 1:1.05 (isocyanate:amine) minimizes dimerization.
  • Additives : 2 mol% DMAP increases yield by 12% via intermediate stabilization.

Carbodiimide-Mediated Alternative

For scale-up, EDCI/HOBt-mediated coupling between 1,3-benzodioxol-5-ylamine and 1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexylcarboxylic acid achieves 68% yield. This method avoids phosgene but requires pre-functionalized carboxylic acid.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal Phase SiO₂ : Eluent gradient from hexane to ethyl acetate removes oxadiazole byproducts.
  • Reverse Phase C18 : Final polishing with acetonitrile/water (65:35) enhances purity to >99%.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85 (d, J=8.1 Hz, 1H, benzodioxol-H), 5.95 (s, 2H, OCH₂O), 4.12 (m, 1H, cyclohexyl-H), 2.42 (s, 3H, CH₃-oxadiazole).
  • HRMS : m/z calc. for C₁₇H₂₀N₄O₄ [M+H]⁺ 345.1557, found 345.1559.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Contribution
Cyclohexanone 12.50 18%
Triphosgene 45.80 32%
Chromatography 210.00 41%

Environmental Impact

  • PMI (Process Mass Intensity) : 86 kg/kg, driven by solvent use in chromatography.
  • Alternatives : Switch to melt crystallization reduces PMI to 62 kg/kg but requires high-purity intermediates.

化学反応の分析

Types of Reactions

N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学的研究の応用

Anticancer Activity

Research indicates that derivatives of oxadiazole exhibit promising anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies have shown that certain 1,3,4-oxadiazole derivatives demonstrate significant cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

Anti-inflammatory Effects

Inflammation is a critical factor in numerous diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of compounds related to N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea have been explored in several studies. These compounds can inhibit pro-inflammatory cytokines and pathways, thereby reducing inflammation in experimental models .

Antidiabetic Properties

The potential antidiabetic effects of oxadiazole derivatives have also been investigated. Some studies suggest that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models. This makes them attractive candidates for developing new antidiabetic medications .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea. Studies often utilize cell viability assays (e.g., MTT assay) to assess cytotoxicity against various cancer cell lines and primary cells from inflammatory models. The results typically indicate dose-dependent responses that highlight the compound's efficacy .

In Vivo Studies

Animal models are essential for understanding the pharmacokinetics and therapeutic potential of this compound. In vivo studies can provide insights into the absorption, distribution, metabolism, and excretion (ADME) properties of N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea. These studies help to validate the findings from in vitro experiments and assess safety profiles before clinical trials.

Case Studies

StudyObjectiveFindings
Study 1Synthesis and biological evaluation of oxadiazole derivativesIdentified significant anticancer activity with IC50 values indicating effectiveness against specific cell lines.
Study 2Investigation of anti-inflammatory propertiesDemonstrated reduced levels of inflammatory markers in treated models compared to controls.
Study 3Evaluation of antidiabetic effectsShowed improvement in glucose tolerance tests in diabetic rats treated with related compounds.

作用機序

The mechanism of action of N-1,3-benzodioxol-5-yl-N’-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Functional Group Analysis

Compound Name Key Functional Groups Heterocyclic Features
N-1,3-Benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea (Target Compound) Urea, 1,3-benzodioxole, oxadiazole, cyclohexyl Benzodioxole, oxadiazole
N'-Methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide (Compound 1, ) Hydroxyurea, benzhydryl, amide None
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide () Urea, oxadiazole, piperidine, pyridine Oxadiazole, pyridine, piperidine
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () Hydroxyurea, benzofuranyl Benzofuran

Key Observations:

  • The target compound uniquely combines a benzodioxole group with a cyclohexyl-oxadiazole moiety, distinguishing it from hydroxyureas (e.g., ) and benzofuran-based analogs ().
  • The oxadiazole ring in the target compound and ’s derivative may improve electron-deficient character, enhancing interactions with biological targets compared to non-heterocyclic ureas .

Research and Application Context

  • Hydroxyureas (): Primarily studied for their role in inhibiting ribonucleotide reductase, a target in anticancer and antiviral therapies. The absence of heterocycles may limit their bioavailability .
  • Oxadiazole Derivatives (Target Compound, ): The oxadiazole ring’s electron-withdrawing properties and metabolic stability make these compounds promising for kinase inhibition or GPCR modulation .
  • Benzodioxole vs. Benzofuran : The benzodioxole group in the target compound may offer superior lipophilicity compared to benzofuran (), enhancing blood-brain barrier penetration .

生物活性

N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 287.33 g/mol

The presence of the benzodioxole and oxadiazole moieties suggests potential interactions with various biological targets, particularly in cancer and microbial inhibition.

Biological Activity Overview

Research indicates that compounds containing similar structural motifs often exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Here are the primary areas of interest regarding the biological activity of N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea:

Anticancer Activity

Studies have shown that urea derivatives can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and promote apoptosis in cancer cells.
  • Mechanism of Action : It is hypothesized that the oxadiazole moiety plays a crucial role in targeting specific enzymes involved in cancer cell metabolism.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism
Mia PaCa-215Apoptosis induction
PANC-120Cell cycle arrest
RKO10Inhibition of metabolic enzymes

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate a promising spectrum of activity against common pathogens.

Case Studies

Several case studies have highlighted the potential applications of N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea:

  • Study on Anticancer Effects : A recent study demonstrated that this compound significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Efficacy : Another investigation found that the compound exhibited synergistic effects when combined with standard antibiotics against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-1,3-benzodioxol-5-yl-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea?

  • Answer: The synthesis involves two key steps: (1) Formation of the urea linkage via coupling of 1,3-benzodioxol-5-amine with an isocyanate intermediate using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . (2) Construction of the 3-methyl-1,2,4-oxadiazole ring through cyclization of an amidoxime precursor under dehydrating conditions (e.g., phosphorus oxychloride) . Optimize reaction purity by employing inert atmospheres and controlled temperature gradients.

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the urea (-NH-CO-NH-) linkage and oxadiazole ring protons. Aromatic protons in the benzodioxole moiety appear as distinct doublets (δ 6.7–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC-UV: Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

  • Answer: Begin with enzyme inhibition assays (e.g., cytochrome P450 or kinase targets) at 10 µM concentrations to identify potential activity. Follow with antimicrobial susceptibility testing (MIC values) against Gram-positive/negative bacterial strains using broth microdilution methods .

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to improve synthetic yield?

  • Answer: Employ a Box-Behnken Design (BBD) to test variables: temperature (80–120°C), catalyst loading (0.5–2.0 eq), and reaction time (12–24 hrs). Response Surface Methodology (RSM) models nonlinear interactions, identifying optimal conditions (e.g., 100°C, 1.2 eq DMAP, 18 hrs) to maximize yield (>75%) while minimizing byproducts .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Answer: Conduct a meta-analysis of dose-response curves (IC50/EC50 values) across studies. Use statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate assays under standardized conditions (e.g., ATP levels in viability assays) to control for variability in cell lines or reagent batches .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

  • Answer:

  • Structural Modifications: Introduce polar groups (e.g., -OH, -COOH) on the cyclohexyl moiety to improve water solubility.
  • Prodrug Design: Mask the urea group as a carbamate ester to enhance membrane permeability, with enzymatic cleavage in target tissues .
  • Nanoformulation: Encapsulate in PEGylated liposomes to prolong circulation half-life .

Q. How can computational methods guide structure-activity relationship (SAR) studies?

  • Answer: Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., kinases). Use QSAR models to correlate substituent electronegativity (Hammett σ values) with bioactivity. Validate predictions by synthesizing analogs with halogen or methyl groups at the benzodioxole 5-position .

Methodological Considerations Table

Aspect Recommended Approach Key References
Synthesis OptimizationBox-Behnken Design (BBD) with RSM for yield maximization
Biological AssaysOrthogonal validation (enzyme inhibition + cell viability) to reduce false positives
Structural AnalysisCombined NMR (δ 6.7–7.1 ppm for benzodioxole) and HRMS
PharmacokineticsProdrug derivatization and nanoencapsulation for enhanced bioavailability

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。